2-(4-Ethylphenoxy)butanoic acid
Description
2-(4-Ethylphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a 4-ethylphenoxy group attached to the second carbon of the butanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity. It is commercially available (CAS: sc-311653) and serves as a precursor for derivatives such as acyl chlorides and amines .
Properties
IUPAC Name |
2-(4-ethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-5-7-10(8-6-9)15-11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJPCPDJWKSSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)butanoic acid typically involves the reaction of 4-ethylphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 4-ethylphenol with butanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethylphenoxybutanoic acid derivatives, while reduction can produce 4-ethylphenoxybutanol .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its phenoxy group allows for electrophilic aromatic substitution reactions, making it useful in the development of novel chemical compounds.
- Analytical Chemistry : It is employed as a reference standard in analytical methods to ensure accuracy and reliability in chemical analyses.
Biology
- Enzyme Inhibition Studies : Research indicates that 2-(4-Ethylphenoxy)butanoic acid can inhibit specific enzymes, making it valuable in studying enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : The compound's ability to bind to proteins can be exploited to understand protein function and develop inhibitors for therapeutic purposes.
Medicine
- Therapeutic Potential : Ongoing research is investigating its antiviral and anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Drug Development : Its structural features make it a candidate for developing new drugs targeting various diseases.
Industry
- Material Science : The compound is explored for use in developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
- Chemical Processes : It finds applications in formulating chemical processes that require specific reactivity profiles.
Case Study 1: Enzyme Inhibition
A study conducted by researchers focused on the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The compound was found to reduce enzyme activity significantly, suggesting its potential role as a therapeutic agent in metabolic disorders.
Case Study 2: Anticancer Activity
In vitro tests were performed on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound inhibited cell proliferation at certain concentrations, prompting further investigation into its mechanism of action.
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile in creating complex molecules |
| Analytical Chemistry | Reference standard | Ensures accuracy in chemical analyses |
| Biology | Enzyme inhibition | Significant reduction in enzyme activity |
| Medicine | Antiviral/anticancer research | Exhibits cytotoxic effects on cancer cells |
| Industry | Material development | Potential for enhanced material properties |
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy Ring Conformation
Compounds with halogen or methoxy substituents on the phenoxy ring exhibit distinct conformational behaviors compared to 2-(4-Ethylphenoxy)butanoic acid. For example:
- 4-(4-Chlorophenoxy)butanoic acid: The carboxyl group adopts a torsion angle (HO—C(O)—CH2—CH2) of 161.6°, slightly twisted compared to 174.73° in this compound.
- 4-(2,4-Dichlorophenoxy)butanoic acid: A torsion angle of 170.1° suggests steric effects from additional chlorine atoms further distort the planar conformation .
The ethyl group in this compound introduces moderate steric bulk, promoting a near-planar carboxyl geometry, which may enhance hydrogen-bonding capacity and solubility compared to halogenated analogs.
Functional Group Variations in Butanoic Acid Derivatives
Table 1: Structural and Functional Group Comparisons
- Ester vs. Acid: Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) demonstrates how esterification reduces acidity and increases lipophilicity compared to carboxylic acid derivatives .
Impact of Substituent Position and Electronic Effects
- Methoxy vs. Ethyl: Methoxy groups (e.g., in 4-(3-Methoxyphenoxy)butyric acid) provide electron-donating effects, altering electronic density on the aromatic ring and influencing reactivity in nucleophilic substitutions. In contrast, the ethyl group in this compound is primarily steric, with minimal electronic contribution .
Biological Activity
2-(4-Ethylphenoxy)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is a phenoxy acid derivative that exhibits properties typical of auxins, a class of plant hormones. Its chemical structure can be represented as follows:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that phenoxy acids, including this compound, possess antimicrobial properties. A study examined various derivatives and found significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Phenoxy Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | High | Moderate |
| 4-(4-Chloro-2-methylphenoxy)butanoic acid | Moderate | High |
The results suggest that this compound has potential as an antimicrobial agent, particularly against specific bacterial strains .
Herbicidal Activity
As a phenoxy herbicide, this compound is utilized in agricultural settings for its selective post-emergence herbicidal properties. It functions by mimicking natural plant hormones, disrupting normal growth patterns in target weeds while minimizing effects on crops.
Antioxidant Properties
Recent studies have also explored the antioxidant potential of various phenolic compounds, including derivatives of butanoic acids. The DPPH assay demonstrated that certain derivatives exhibit significant free radical scavenging activity, suggesting that this compound may contribute to antioxidant defenses in biological systems .
Urease Inhibition
Another area of interest is the urease inhibitory action exhibited by some phenoxy compounds. Urease is an enzyme associated with several gastrointestinal disorders, and compounds that inhibit its activity may have therapeutic potential for conditions such as peptic ulcers. Preliminary findings indicate that this compound may possess urease inhibitory properties .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various phenoxy derivatives against common pathogens. The findings showed that this compound demonstrated moderate activity against Gram-positive bacteria and high activity against Gram-negative strains .
- Herbicidal Application : Field trials have confirmed the effective use of this compound in controlling weed populations in crops like peas and other legumes. The compound's selective nature allows for effective weed management without harming the crops .
- Antioxidant Capacity : In vitro assays revealed that extracts containing this compound exhibited significant antioxidant activity, correlating with higher concentrations of phenolic compounds within the extracts .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(4-Ethylphenoxy)butanoic acid?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-ethylphenol reacts with a brominated butanoic acid derivative (e.g., ethyl 2-bromo-2-butanoate) in a polar aprotic solvent like methanol or ethanol. After stirring at room temperature for 3–4 hours, the ester intermediate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. For example, ethyl 2-(4-ethylphenoxy)butanoate can be hydrolyzed using NaOH, followed by acidification to isolate the final product. This approach aligns with protocols used for structurally similar chlorophenoxy derivatives .
Q. How is structural confirmation and purity assessment performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the ethylphenoxy group (e.g., aromatic protons at δ 6.7–7.4 ppm) and the butanoic acid backbone (e.g., methylene protons at δ 1.2–2.5 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v).
- Melting Point : Consistency with literature values (if available) ensures crystallinity and purity. These methods are standard for phenoxybutanoic acids .
Advanced Research Questions
Q. What are the key challenges in optimizing reaction yields for this compound synthesis?
- Methodological Answer :
- Solvent Selection : Polar solvents like methanol enhance nucleophilic substitution efficiency but may require extended reaction times.
- Steric Hindrance : The ethyl group on the phenyl ring can reduce reaction rates compared to smaller substituents (e.g., chloro or methoxy groups). Pre-activation of the phenol (e.g., deprotonation with KCO) mitigates this issue.
- Byproduct Formation : Competing esterification or oxidation side reactions are minimized by controlling temperature (<50°C) and excluding moisture. These challenges are documented in analogous syntheses of chlorophenoxybutanoic acids .
Q. How do substituent variations on the phenoxy ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : The ethyl group enhances lipophilicity compared to chlorine or methoxy substituents, potentially improving membrane permeability. For example, 2-(4-chlorophenoxy)butanoic acid derivatives exhibit herbicidal activity via auxin mimicry, while ethyl-substituted analogs may show altered binding to target enzymes like acyl-CoA synthetases.
- Experimental Design : Comparative bioassays (e.g., plant growth inhibition or microbial cytotoxicity) are conducted under controlled conditions (pH 7.4, 25°C) to quantify substituent effects. SAR trends in phenoxybutanoic acids are well-documented in herbicide and antiproliferative studies .
Q. What analytical techniques resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction reveals conformational differences (e.g., torsion angles between the phenoxy and butanoic acid groups) that affect bioactivity. For instance, a 174.7° torsion angle in 4-(3-methoxyphenoxy)butanoic acid enhances stability compared to chlorinated analogs .
- Dose-Response Curves : EC values derived from dose-dependent assays clarify potency variations across studies. Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity levels .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
